Cas no 224052-51-1 (Mycophenolate Mofetil N-Oxide (EP Impurity G))

Mycophenolate Mofetil N-Oxide (EP Impurity G) 化学的及び物理的性質
名前と識別子
-
- 4-Hexenoic acid,6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-,2-(4-oxido-4-morpholinyl)ethyl ester, (4E)-
- Mycophenolate Mofetil N-Oxide (EP Impurity G)
- 2-(4-oxidomorpholin-4-ium-4-yl)ethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
- 4-Hexenoic acid,6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-,2-(4-oxido-4-morpholinyl)ethyl
- Mycophenolate Mofeti
- MYCOPHENOLATE MOFETIL EP IMPURITY G
- EP ImpurityG
- Mycophenolate mofetil N-oxide
- UNII-E48LN85F8Y
- 4-Hexenoic acid, 6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-, 2-(4-oxido-4-morpholinyl)ethyl ester, (4E)-
- A1-06487
- 2-(Morpholin-4-yl)ethyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate N-oxide
- J-014691
- MYCOPHENOLATE MOFETIL IMPURITY G [EP IMPURITY]
- DTXSID90176940
- 224052-51-1
- 2-(Morpholin-4-yl)ethyl (4E)-6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate N-Oxide; Mycophenolate Mofetil Imp. G (EP); Mycophenolate Mofetil Impurity G
- Q27276850
- Mycophenolate mofetil specified impurity G [EP]
- E48LN85F8Y
- MYCOPHENOLATE MOFETIL IMPURITY G (EP IMPURITY)
- MYCOPHENOLATE MOFETIL IMPURITY, N-OXIDE ANALOG-[USP IMPURITY]
- MYCOPHENOLATE MOFETIL IMPURITY, N-OXIDE ANALOG-(USP IMPURITY)
- Mycophenolate mofetil impurity, N-oxide analog-[USP]
- Mycophenolate mofetil impurity, N-oxide analog-(USP)
- Mycophenolate mofetil specified impurity G
- DTXCID6099431
-
- インチ: InChI=1S/C23H31NO8/c1-15(5-7-19(25)31-13-10-24(28)8-11-30-12-9-24)4-6-17-21(26)20-18(14-32-23(20)27)16(2)22(17)29-3/h4,26H,5-14H2,1-3H3/b15-4+
- InChIKey: MNDAMCFHWPXNAW-SYZQJQIISA-N
- ほほえんだ: COC1=C(C)C2COC(=O)C=2C(O)=C1C/C=C(\C)/CCC(OCCN1(CCOCC1)=O)=O
計算された属性
- せいみつぶんしりょう: 449.20500
- どういたいしつりょう: 449.20496695g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 32
- 回転可能化学結合数: 10
- 複雑さ: 690
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 109Ų
じっけんとくせい
- PSA: 120.72000
- LogP: 2.49540
Mycophenolate Mofetil N-Oxide (EP Impurity G) セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
Mycophenolate Mofetil N-Oxide (EP Impurity G) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | IM26107-5 mg |
Mycophenolate mofetil N-oxide - EP |
224052-51-1 | 5mg |
$971.25 | 2023-01-04 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-211933-1mg |
Mycophenolate Mofetil N-Oxide (EP Impurity G), |
224052-51-1 | ≥97% | 1mg |
¥2309.00 | 2023-09-05 | |
1PlusChem | 1P00C38Q-200mg |
Mycophenolate Mofetil N-Oxide (EP Impurity G) |
224052-51-1 | 95% | 200mg |
$1195.00 | 2025-02-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-211933-1 mg |
Mycophenolate Mofetil N-Oxide (EP Impurity G), |
224052-51-1 | ≥97% | 1mg |
¥2,309.00 | 2023-07-11 | |
A2B Chem LLC | AF63274-1mg |
Mycophenolate mofetil n-oxide |
224052-51-1 | ≥97% | 1mg |
$334.00 | 2024-04-20 | |
A2B Chem LLC | AF63274-200mg |
Mycophenolate mofetil n-oxide |
224052-51-1 | 95% | 200mg |
$1361.00 | 2024-01-01 | |
TRC | M831470-100mg |
Mycophenolate Mofetil N-Oxide (EP Impurity G) |
224052-51-1 | 100mg |
$ 1579.00 | 2023-09-06 | ||
Biosynth | IM26107-1 mg |
Mycophenolate mofetil N-oxide - EP |
224052-51-1 | 1mg |
$293.83 | 2023-01-04 | ||
TRC | M831470-10mg |
Mycophenolate Mofetil N-Oxide (EP Impurity G) |
224052-51-1 | 10mg |
$ 193.00 | 2023-09-06 | ||
Biosynth | IM26107-10 mg |
Mycophenolate mofetil N-oxide - EP |
224052-51-1 | 10mg |
$1,765.80 | 2023-01-04 |
Mycophenolate Mofetil N-Oxide (EP Impurity G) 関連文献
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
6. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
Mycophenolate Mofetil N-Oxide (EP Impurity G)に関する追加情報
Recent Advances in Mycophenolate Mofetil N-Oxide (EP Impurity G) Research: Key Findings and Implications
Mycophenolate Mofetil N-Oxide (EP Impurity G), with the CAS number 224052-51-1, is a critical impurity in the production and quality control of mycophenolate mofetil (MMF), a widely used immunosuppressive drug. Recent studies have focused on understanding its formation, stability, and potential impact on drug efficacy and safety. This research brief synthesizes the latest findings to provide a comprehensive overview of current knowledge and future directions.
A 2023 study published in the Journal of Pharmaceutical and Biomedical Analysis investigated the degradation pathways of MMF under various stress conditions, identifying EP Impurity G as a primary oxidative byproduct. The research utilized high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to characterize the impurity, confirming its structure and proposing mechanisms for its formation. These findings are crucial for optimizing manufacturing processes to minimize impurity levels.
Another significant development comes from a collaborative effort between academic and industry researchers, who developed a novel synthetic route for EP Impurity G to serve as a reference standard. This work, detailed in a 2024 Organic Process Research & Development article, highlights the importance of reliable analytical standards in ensuring drug quality. The synthetic approach involved a selective oxidation of MMF using environmentally friendly catalysts, demonstrating advancements in green chemistry applications.
Recent regulatory updates from the European Pharmacopoeia have tightened the acceptable limits for EP Impurity G in MMF formulations, reflecting growing concerns about its potential biological activity. A 2023 toxicological assessment published in Chemical Research in Toxicology suggested that while EP Impurity G exhibits lower immunosuppressive activity compared to MMF, its long-term effects warrant further investigation. This has prompted pharmaceutical companies to invest in more sensitive detection methods and purification technologies.
Looking ahead, researchers are exploring the potential of computational chemistry to predict and control the formation of EP Impurity G during drug synthesis. Early results from molecular dynamics simulations, presented at the 2024 American Chemical Society meeting, show promise in identifying critical reaction parameters that influence impurity generation. Such approaches could revolutionize quality control in pharmaceutical manufacturing.
The collective progress in understanding Mycophenolate Mofetil N-Oxide (EP Impurity G) underscores the pharmaceutical industry's commitment to drug safety and quality. As analytical techniques become more sophisticated and regulatory standards more stringent, continued research in this area will be essential for maintaining the therapeutic efficacy of mycophenolate mofetil while minimizing potential risks associated with its impurities.
224052-51-1 (Mycophenolate Mofetil N-Oxide (EP Impurity G)) 関連製品
- 128794-94-5(Mycophenolate mofetil)
- 1322681-37-7(O-Methyl Mycophenolate Mofetil (EP Impurity D))
- 115007-34-6(Mycophenolate mofetil)
- 2731013-32-2(rac-methyl (4aR,8aR)-octahydropyrano3,4-b1,4oxazine-2-carboxylate)
- 2054-14-0(2,2-bis(4-fluorophenyl)acetaldehyde)
- 1785685-56-4(6-(4-Fluorophenyl)-2-methylhex-5-enoic acid)
- 2229562-92-7(methyl 2-hydroxy-2-1-(6-methoxypyridin-2-yl)cyclopropylacetate)
- 2172597-88-3(2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propanal)
- 17321-44-7(3,4-dimethyl-1-phenyl-1H-pyrazolo3,4-bpyridin-6-ol)
- 139756-03-9(4-(2-Ethoxybenzamido)-1-methyl-3-n-propylpyrazole-5-carboxamide)




